molecular formula C16H14N2O4S B2980565 (7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1795420-90-4

(7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

Cat. No.: B2980565
CAS No.: 1795420-90-4
M. Wt: 330.36
InChI Key: GLONWOBLLWAMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a complex organic compound that features a benzofuran ring substituted with a methoxy group at the 7-position, and an azetidinone ring attached to a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.

    Methoxylation: Introduction of the methoxy group at the 7-position can be achieved using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

    Azetidinone Formation: The azetidinone ring can be synthesized via cyclization of a suitable β-lactam precursor.

    Thiazole Attachment: The thiazole moiety can be introduced through nucleophilic substitution reactions using thiazole derivatives.

    Final Coupling: The final step involves coupling the benzofuran and azetidinone-thiazole fragments using appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.

    Substitution: The thiazole and benzofuran rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of azetidin-1-ylmethanol derivatives.

    Substitution: Various substituted benzofuran and thiazole derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.

    Antimicrobial Activity: Studied for its ability to act against various microbial strains.

Medicine

    Drug Development: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory diseases.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The exact molecular targets and pathways would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    (7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanol: Similar structure but with an alcohol group instead of a ketone.

    (7-Methoxybenzofuran-2-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.

Uniqueness

    Structural Features: The combination of benzofuran, thiazole, and azetidinone rings in a single molecule is unique and provides distinct chemical properties.

    Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity and potential for further functionalization.

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-20-12-4-2-3-10-7-13(22-14(10)12)15(19)18-8-11(9-18)21-16-17-5-6-23-16/h2-7,11H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLONWOBLLWAMKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.